N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a phenyl group, a carboxamide moiety, and a pyridine-furan hybrid substituent. Its structure combines aromatic and electron-rich heterocycles, which are common in pharmacologically active molecules. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural motifs align with compounds studied for antitumor, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(18-12-22-24(23-18)17-4-2-1-3-5-17)21-10-14-8-16(11-20-9-14)15-6-7-26-13-15/h1-9,11-13H,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECCMOIVMSXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the reaction of furan-3-carboxaldehyde with pyridine-3-carboxaldehyde under specific conditions to form the furan-pyridine intermediate.
Formation of the triazole ring: The intermediate is then subjected to a cycloaddition reaction with phenyl azide to form the triazole ring.
Formation of the carboxamide group: The final step involves the reaction of the triazole intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include furan-3-carboxylic acid derivatives, piperidine derivatives, and substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit promising anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Research suggests that the compound may function through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation .
2. Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth and is effective against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents amidst rising antibiotic resistance .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with triazole moieties have been investigated for their anti-inflammatory effects. Preliminary results suggest that this compound may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The unique structure of this compound suggests potential as a pesticide. Research into similar compounds has shown effectiveness against various agricultural pests and pathogens. The compound's ability to disrupt biological processes in pests could lead to its use as a novel agrochemical .
2. Plant Growth Regulation
Preliminary studies suggest that triazole derivatives can act as plant growth regulators, enhancing growth and yield in certain crops. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .
Materials Science Applications
1. Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymers may lead to the development of advanced materials with tailored properties for specific applications .
Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Effective against antibiotic-resistant bacteria | |
| Anti-inflammatory drugs | Reduction of inflammatory markers | |
| Agricultural Science | Pesticides | Control of pests and pathogens |
| Plant growth regulators | Enhanced crop yield | |
| Materials Science | Polymer additives | Improved mechanical and thermal properties |
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
Heterocyclic Diversity : The target compound’s pyridine-furan-triazole scaffold is distinct from thiazole-based analogs (e.g., 4h ) but shares the carboxamide group with 22a and triazole-carboxylic acid derivatives .
Substituent Impact: Electron-Withdrawing Groups: Compounds like 22a (nitro group) and patent examples (trifluoromethyl, cyano) enhance metabolic stability and binding affinity. The target lacks these but incorporates a furan ring, which may improve π-π stacking in biological targets. Aromatic Systems: The phenyl group in the target aligns with 1-aryltriazole acids (e.g., chlorophenyl in ), which show antitumor activity via kinase inhibition.
Pharmacological Activity
- Antitumor Potential: The 1-aryltriazole-carboxylic acid derivatives in demonstrated growth inhibition (GP) values of 68.09–86.18% in lung cancer NCI-H522 cells . The target’s triazole-carboxamide moiety may mimic these interactions, though its furan substituent could alter solubility or target specificity.
- Antimicrobial Activity: Nitrofuran derivatives like 22a are historically linked to antimicrobial effects.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Spectral Data : The target’s 1H NMR would likely show aromatic protons in δ 7–9 ppm, similar to triazole derivatives in . Its HRMS would confirm the molecular formula (C₁₉H₁₆N₆O₂).
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. This compound was evaluated against various cancer cell lines.
Case Study: Anticancer Efficacy
In a comparative study, the compound was tested against the MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.1 |
| HCT116 | 2.6 |
| HepG2 | 1.4 |
These values suggest that the compound exhibits potent antiproliferative activity, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil in certain assays .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various pathogens. The results showed that it possesses significant antibacterial and antifungal activities.
Antimicrobial Testing Results
The compound was screened for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | < 3.09 |
| Escherichia coli | < 500 |
| Candida albicans | < 10 |
These findings indicate that the compound has a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results demonstrated a significant ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
Antioxidant Activity Results
The compound exhibited an IC50 value in the DPPH assay of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications in the triazole ring and substituents significantly influence biological activity. The presence of electron-donating groups enhanced anticancer potency, while specific substitutions improved antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for this compound, and how is its purity confirmed?
The synthesis typically involves coupling a pyridinyl-furan precursor with a triazole-carboxamide scaffold under nucleophilic substitution or condensation conditions. A universal method for analogous compounds uses N,N-dimethylformamide (DMF) as a solvent with potassium carbonate as a base, followed by purification via column chromatography . Structural confirmation requires ¹H NMR for proton environments, IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), LC-MS for molecular ion verification, and elemental analysis to validate stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Identifies substituent environments (e.g., furan protons at δ 6.5–7.5 ppm, triazole protons at δ 8.0–8.5 ppm).
- IR Spectroscopy : Confirms amide bonds (C=O stretch) and aromatic systems.
- LC-MS : Validates molecular weight ([M+H]⁺ ion) and purity (>95% by HPLC).
- Elemental Analysis : Ensures C, H, N, S ratios match theoretical values .
Advanced Research Questions
Q. How can computational tools guide the prediction of biological activity for this compound?
Computational workflows involve:
- PASS Prediction : Estimates potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
- Molecular Docking : Uses software like AutoDock Vina to model binding interactions with targets (e.g., bacterial enzymes or cancer-related kinases). Docking scores (ΔG values) prioritize candidates for in vitro testing .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 interactions) .
Q. What strategies resolve contradictions between computational predictions and empirical bioactivity data?
- Dose-Response Refinement : Test compound efficacy across a broader concentration range (e.g., 0.1–100 µM) to identify false negatives.
- Target Validation : Use siRNA or CRISPR to confirm target relevance in cellular models.
- Structural Re-optimization : Adjust substituents (e.g., replacing furan with thiophene) to enhance binding affinity, guided by docking results .
Q. How can SAR studies optimize this compound’s pharmacological profile?
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl instead of phenyl) to probe steric and electronic effects.
- Bioisosteric Replacement : Replace the triazole ring with isoxazole or oxadiazole to improve metabolic stability.
- In Vivo Correlation : Compare in vitro IC₅₀ values with pharmacokinetic data (e.g., plasma half-life in rodent models) .
Q. What advanced methods assess metabolic stability and toxicity?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS.
- Cytotoxicity Screening : Use HEK293 or HepG2 cells to determine CC₅₀ values.
- hERG Inhibition Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Q. How can reaction engineering principles improve synthesis scalability?
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., triazole cyclization).
- DoE Optimization : Apply factorial design to optimize parameters (temperature, solvent ratio) for yield and purity.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
